2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a central 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-(propan-2-yloxy)phenyl moiety. The sulfanyl (-S-) linker connects the triazole to an acetamide group, which is further substituted with a 2,4-dimethoxyphenyl ring. Its synthesis likely involves nucleophilic substitution between a triazole-thiol intermediate and a chloroacetamide derivative, followed by purification via recrystallization (as inferred from analogous methods in ).
Properties
Molecular Formula |
C21H25N5O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O4S/c1-13(2)30-16-7-5-6-14(10-16)20-24-25-21(26(20)22)31-12-19(27)23-17-9-8-15(28-3)11-18(17)29-4/h5-11,13H,12,22H2,1-4H3,(H,23,27) |
InChI Key |
FLCLYWVNRGJXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring. The final step involves coupling the triazole-sulfanyl intermediate with 2,4-dimethoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the triazole ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs possess significant antimicrobial properties. The triazole ring is known for its role in inhibiting fungal growth, while the sulfanyl group enhances interaction with microbial targets. For instance, studies have shown that triazole derivatives can effectively combat various bacterial strains and fungi by disrupting their cellular processes.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. The unique combination of functional groups allows for interaction with specific molecular targets involved in cancer cell proliferation and survival pathways. Experimental data suggest that the compound can inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes that are crucial in disease pathways. For example, compounds with similar structures have been identified as inhibitors of key enzymes involved in cancer metabolism and inflammatory responses.
Synthesis and Reaction Pathways
The synthesis of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions:
- Formation of the Triazole Ring: This step often utilizes hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Sulfanyl Group: A thiolation reaction is performed to incorporate the sulfanyl moiety.
- Functionalization with Aromatic Substituents: This involves coupling reactions to attach the dimethoxyphenyl group and other substituents.
Case Studies
Several case studies highlight the applications of this compound:
Anticancer Activity Study
A study involving a related triazole derivative demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the compound's ability to interfere with signaling pathways critical for cancer cell survival.
Antimicrobial Effects Study
Another study assessed the antimicrobial efficacy of structurally similar compounds against a range of pathogens. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a therapeutic agent for infectious diseases.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also modulate receptor activity by binding to specific sites, altering the signaling pathways involved.
Comparison with Similar Compounds
Research Findings and Prospects
- Structure-Activity Relationship (SAR): The 4-amino-triazole core is critical for hydrogen bonding with biological targets, while the 5-aryl group modulates steric and electronic interactions .
- Unmet Potential: The target compound’s 2,4-dimethoxyphenyl group warrants evaluation in anti-inflammatory models, as methoxy substitutions are linked to COX-2 inhibition in related scaffolds .
- Computational Insights : QSAR models () predict enhanced bioavailability over analogs with bulkier substituents (e.g., 4-allyl in ).
Data Tables
Table 1: Structural Comparison of Triazole Derivatives
Biological Activity
The compound 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.5 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide functional group linked to a dimethoxyphenyl moiety. This unique combination suggests diverse biological interactions that may be exploited in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
| InChI Key | HCMLILRISPBUGJ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known for its ability to bind to various enzymes, potentially inhibiting their activity or modulating their function. The sulfanyl group enhances these interactions by increasing binding affinity due to its nucleophilic properties. The benzodioxin moiety may further contribute to specificity and potency against target proteins.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structural elements suggest it may possess similar activities.
- Antibacterial Studies : In vitro testing has demonstrated that compounds with triazole rings can exhibit potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Mechanisms of Action : The antibacterial activity is often linked to the inhibition of cell wall synthesis or interference with nucleic acid synthesis in bacterial cells .
Anticancer Activity
The presence of the triazole ring in the compound has been associated with anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation : Certain triazole derivatives have shown efficacy against various cancer cell lines, including colon and breast cancer cells .
- Case Study : A related study found that mercapto-substituted triazoles displayed significant cytotoxicity against colon carcinoma (HCT-116) with IC50 values indicating effective concentration levels .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focusing on the synthesis of various triazole derivatives highlighted that modifications in the substituents can lead to enhanced biological activities. Notably, compounds similar to our target compound were synthesized and tested for their antibacterial and anticancer activities .
- Structure-Activity Relationship (SAR) : Research has shown that variations in the side chains attached to the triazole ring significantly influence biological activity. For instance, adding different substituents can enhance antibacterial potency or selectivity towards specific cancer cell lines .
- Comparative Studies : In comparative studies involving multiple triazole compounds, it was observed that those with sulfanyl groups exhibited improved activity profiles compared to their non-sulfanyl counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
